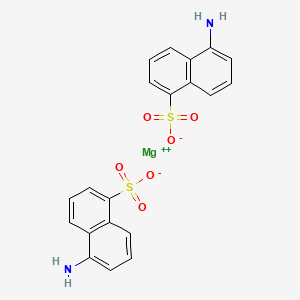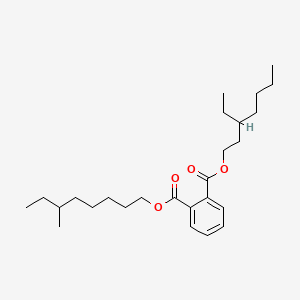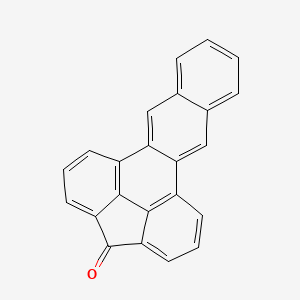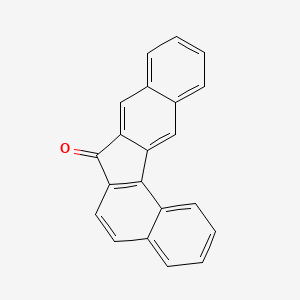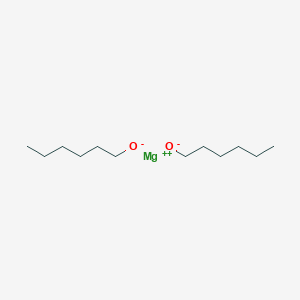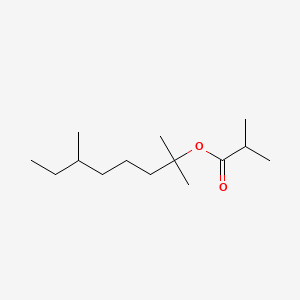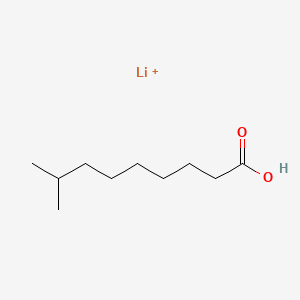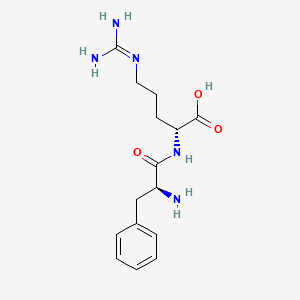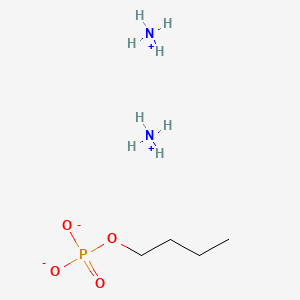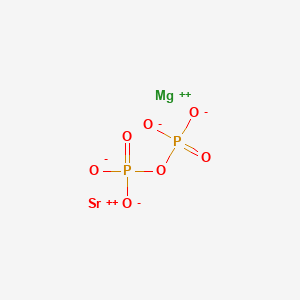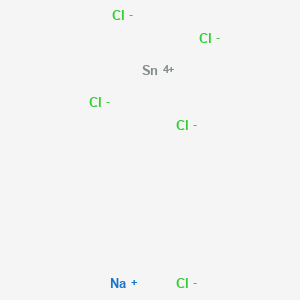
Stannate(1-), pentachloro-, sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannate(1-), pentachloro-, sodium is an inorganic compound with the chemical formula Na[SnCl5]. It is a coordination complex where the central tin atom is surrounded by five chlorine atoms and one sodium ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannate(1-), pentachloro-, sodium can be synthesized through the reaction of tin(IV) chloride (SnCl4) with sodium chloride (NaCl) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction is as follows:
SnCl4+NaCl→Na[SnCl5]
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled reaction environments. The process may include steps such as dissolution, filtration, and crystallization to obtain the pure compound. The reaction is usually carried out in large reactors with precise temperature and pH control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Stannate(1-), pentachloro-, sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: Chlorine atoms in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligands such as ammonia (NH3) and phosphines (PR3) can replace chlorine atoms under specific conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds such as tin(IV) oxide (SnO2).
Reduction: Lower oxidation state tin compounds such as tin(II) chloride (SnCl2).
Substitution: Complexes with different ligands, such as Na[Sn(NH3)5] or Na[Sn(PR3)5].
Applications De Recherche Scientifique
Stannate(1-), pentachloro-, sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals, electroplating, and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of stannate(1-), pentachloro-, sodium involves its ability to form stable complexes with various substrates. The central tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. Molecular targets include enzymes and proteins, where the compound can inhibit or activate specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium hexachlorostannate (Na2[SnCl6])
- Potassium stannate (K2[Sn(OH)6])
- Sodium stannate (Na2[Sn(OH)6])
Uniqueness
Stannate(1-), pentachloro-, sodium is unique due to its specific coordination environment and reactivity. Unlike sodium hexachlorostannate, which has six chlorine atoms coordinated to the tin atom, this compound has five chlorine atoms, resulting in different chemical properties and applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
63549-50-8 |
|---|---|
Formule moléculaire |
Cl5NaSn |
Poids moléculaire |
319.0 g/mol |
Nom IUPAC |
sodium;tin(4+);pentachloride |
InChI |
InChI=1S/5ClH.Na.Sn/h5*1H;;/q;;;;;+1;+4/p-5 |
Clé InChI |
WTJPXZOICRYGAQ-UHFFFAOYSA-I |
SMILES canonique |
[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



